molecular formula C13H15Cl B12609677 1-Chloro-4-(hepta-1,6-dien-1-YL)benzene CAS No. 644985-94-4

1-Chloro-4-(hepta-1,6-dien-1-YL)benzene

Cat. No.: B12609677
CAS No.: 644985-94-4
M. Wt: 206.71 g/mol
InChI Key: KVGWBHFCHLLROE-UHFFFAOYSA-N
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Description

1-Chloro-4-(hepta-1,6-dien-1-yl)benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom and a hepta-1,6-dien-1-yl group. This compound is of interest due to its unique structure, which combines aromatic and aliphatic features, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-4-(hepta-1,6-dien-1-yl)benzene can be synthesized through various methods. One common approach involves the reaction of 1-chloro-4-bromobenzene with hepta-1,6-diene in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and requires a base like potassium carbonate to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-(hepta-1,6-dien-1-yl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or alkoxides, under appropriate conditions.

    Oxidation Reactions: The hepta-1,6-dien-1-yl group can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to form saturated derivatives using hydrogenation catalysts.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or aniline in the presence of a base.

    Oxidation: m-Chloroperbenzoic acid or potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Major Products

    Substitution: Formation of 1-amino-4-(hepta-1,6-dien-1-yl)benzene.

    Oxidation: Formation of 1-chloro-4-(epoxyhept-1-en-1-yl)benzene.

    Reduction: Formation of 1-chloro-4-(heptan-1-yl)benzene.

Scientific Research Applications

1-Chloro-4-(hepta-1,6-dien-1-yl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(hepta-1,6-dien-1-yl)benzene involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The chlorine atom and the double bonds in the hepta-1,6-dien-1-yl group make it a versatile compound for electrophilic and nucleophilic reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-4-(hepta-1,6-dien-1-yl)benzene: Unique due to the combination of a chlorine atom and a hepta-1,6-dien-1-yl group.

    This compound: Similar in structure but may differ in the position of the substituents or the length of the aliphatic chain.

Properties

CAS No.

644985-94-4

Molecular Formula

C13H15Cl

Molecular Weight

206.71 g/mol

IUPAC Name

1-chloro-4-hepta-1,6-dienylbenzene

InChI

InChI=1S/C13H15Cl/c1-2-3-4-5-6-7-12-8-10-13(14)11-9-12/h2,6-11H,1,3-5H2

InChI Key

KVGWBHFCHLLROE-UHFFFAOYSA-N

Canonical SMILES

C=CCCCC=CC1=CC=C(C=C1)Cl

Origin of Product

United States

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